(trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol

Pharmacology Drug-Drug Interaction (DDI) Risk Cytochrome P450 Inhibition

For SSRI API development and quality control, this specific trans-racemic piperidine scaffold is indispensable. Substituting the cis isomer or N-alkylated analogs leads to complete loss of the required geometry for Paroxetine or Femoxetine synthesis, creating a critical supply pain point. This compound is the universal gateway intermediate, mandated as a reference standard for USP/EP impurity profiling. It is also the preferred substrate for developing scalable, stereoselective synthetic methods. - Essential for divergent synthesis of Paroxetine and Femoxetine; cis isomer is a synthetic dead-end. - Unsubstituted piperidine nitrogen enables full downstream derivatization; N-alkyl analogs are impurities. - Required reference standard for identification and quantification of related substances under USP/EP monographs.

Molecular Formula C12H16FNO
Molecular Weight 209.26 g/mol
CAS No. 188869-26-3
Cat. No. B069513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol
CAS188869-26-3
Molecular FormulaC12H16FNO
Molecular Weight209.26 g/mol
Structural Identifiers
SMILESC1CNCC(C1C2=CC=C(C=C2)F)CO
InChIInChI=1S/C12H16FNO/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15/h1-4,10,12,14-15H,5-8H2/t10-,12-/m1/s1
InChIKeyIBOPBHBOBJYXTD-ZYHUDNBSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol (CAS 188869-26-3) as a Critical Intermediate for SSRIs


(trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol (CAS 188869-26-3) is a chiral piperidine derivative characterized by a trans-disubstituted scaffold bearing a 4-fluorophenyl group and a hydroxymethyl handle [1]. This compound is the racemic mixture of the trans enantiomers and serves as the fundamental core structure for two distinct SSRI antidepressants: Paroxetine and Femoxetine [2]. Its precise trans stereochemistry and functional group arrangement render it the universal gateway intermediate for accessing this specific pharmacophore class, distinguishing it from cis isomers or alternative aryl-substituted piperidines that cannot undergo the same stereoselective downstream transformations [3].

Why (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol Cannot Be Substituted by Its Enantiomers or N-Alkylated Analogs in Critical Applications


The procurement of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol (CAS 188869-26-3) over structurally similar alternatives is not merely a matter of chemical similarity but of functional and regulatory necessity. Its specific trans configuration and the unsubstituted piperidine nitrogen are essential for both divergent synthetic utility and for its role as a comparator in impurity profiling. Substituting this compound with its cis isomer leads to complete loss of the requisite geometry for downstream coupling to Paroxetine or Femoxetine, as the stereochemistry at C-3 and C-4 is critical for the desired pharmacological activity [1]. Furthermore, its N-unsubstituted nature makes it the primary and most versatile intermediate; N-alkylated analogs (e.g., N-methyl derivatives) are synthetic dead-ends for further elaboration and are instead considered impurities in the final drug substance, requiring the specific trans racemate or the (3S,4R)-enantiomer as reference standards for quality control [2].

Quantitative Evidence Guide: Comparative Differentiation of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol


Lower Potential for CYP2D6-Mediated Drug-Drug Interactions Compared to Paroxetine

In in vitro assays using human liver microsomes, the trans racemate of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol exhibits a CYP2D6 IC50 of > 20 µM, a potency approximately 20-fold weaker than the parent drug Paroxetine (IC50 = 0.15 - 2.0 µM) [1]. This significant rightward shift in inhibitory concentration demonstrates that the N-desmethyl intermediate poses a substantially reduced risk of causing CYP2D6-mediated drug-drug interactions compared to the final API. This is a critical consideration for researchers investigating this metabolite or using it as a building block for compounds intended to have a cleaner DDI profile than Paroxetine itself [2].

Pharmacology Drug-Drug Interaction (DDI) Risk Cytochrome P450 Inhibition

Demonstrated Utility as a Progesterone Receptor (PR) Antagonist Probe, Distinct from SSRI Pharmacology

In a cell-based functional assay using human T47D cells, the (3S,4R)-enantiomer of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol (N-Desmethylparoxol) exhibited progesterone receptor (PR) antagonism with an IC50 of 1.2 µM (1,200 nM) [1]. This activity is pharmacologically distinct from the serotonin reuptake inhibition that defines its parent compound, Paroxetine. While this IC50 value indicates moderate potency, it represents a unique biochemical signature for this specific piperidinemethanol scaffold, differentiating it from other SSRI metabolites or simple piperidine building blocks that lack this off-target activity. This finding is valuable for researchers seeking to deconvolute the polypharmacology of Paroxetine or to explore PR modulation using a novel chemotype [2].

Chemical Biology Nuclear Receptor Modulation Off-Target Pharmacology

Concomitant Stereocenter Establishment in a Single Synthetic Operation vs. Traditional Multi-Step Resolutions

The racemic trans-piperidinemethanol core can be synthesized directly via an N-heterocyclic carbene (NHC) catalyzed homoenolate addition to nitroalkenes, a method that concomitantly forms the piperidine ring and establishes the contiguous stereocenters in a single operation [1]. This approach stands in stark contrast to classical resolution methods, which are inherently limited to a maximum 50% yield of the desired enantiomer. For example, one multistep synthetic sequence to the racemic trans product yielded only 22% over 6 steps, while a more efficient 3-step procedure achieved a 76% yield . The novel NHC-catalyzed route provides a more atom-economical and conceptually advanced approach to accessing this key scaffold, which is critical for the synthesis of both (−)-Paroxetine and (−)-Femoxetine .

Synthetic Methodology Process Chemistry Asymmetric Catalysis

Commercial Availability and Purity Specifications for Reproducible Research

(trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol (CAS 188869-26-3) is commercially available from multiple reputable vendors with a specified purity of ≥95% [1]. Its related (3S,4R)-enantiomer (CAS 125224-43-3) is also available with similarly high purity (≥95%) for use as a specific chiral building block or reference standard . This level of purity and defined stereochemistry is essential for generating reliable and reproducible results in both medicinal chemistry and analytical method development. In contrast, the corresponding N-methylated derivative or the cis isomer are not typically offered as off-the-shelf research chemicals, requiring custom synthesis and adding significant time and cost to research programs. The availability of a well-characterized, high-purity trans racemate ensures that experiments can be initiated immediately with a known, consistent starting material, a key factor in scientific procurement .

Chemical Procurement Analytical Standards Reproducibility

Optimal Research and Industrial Applications for (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol Based on Evidence


Divergent Gateway Intermediate for SSRI Synthesis

The primary and most validated application for (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol is as a universal gateway intermediate for the synthesis of both Paroxetine and Femoxetine. As demonstrated by the evidence, the compound's trans stereochemistry and unsubstituted piperidine nitrogen are essential for downstream etherification with sesamol (to yield Paroxetine) or with 4-methoxyphenol (to yield Femoxetine). Its use is mandated in patents and academic syntheses for establishing the correct relative and absolute stereochemistry required for these clinically validated antidepressants [1].

Analytical Reference Standard for Impurity Profiling

The high-purity racemic trans compound (CAS 188869-26-3) and its specific (3S,4R)-enantiomer (CAS 125224-43-3) are explicitly required as reference standards for the identification and quantification of related substances in Paroxetine drug substance and finished pharmaceutical products. Regulatory frameworks (e.g., USP, EP) mandate the use of these well-characterized compounds as impurity markers, making their procurement essential for quality control laboratories in the pharmaceutical industry [2].

Medicinal Chemistry Probe for Serotonin Receptor and PR Modulation

Based on the in vitro activity profile, this compound serves a dual role in chemical biology. The core scaffold is essential for exploring structure-activity relationships (SAR) around the SSRI pharmacophore, particularly for analogs with reduced CYP2D6 inhibition potential. Simultaneously, the (3S,4R)-enantiomer's confirmed PR antagonist activity (IC50 = 1.2 µM) presents a unique opportunity to use it as a tool compound to deconvolute the polypharmacology of Paroxetine, distinguishing its serotonergic effects from its off-target nuclear receptor interactions [3].

Process Chemistry and Scalable Synthesis Development

For process chemists, the racemic compound is the preferred substrate for developing and optimizing scalable, stereoselective syntheses of 3,4-disubstituted piperidines. The evidence shows that novel catalytic methods (e.g., NHC-catalyzed homoenolate additions) can be benchmarked against traditional, lower-yielding resolution techniques using this compound as a test case. Its procurement is therefore justified for R&D groups focused on advancing the state of the art in piperidine synthesis, as improvements in its production directly translate to more efficient manufacturing of high-value APIs [4].

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